Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Hydroxymethyl)phenyl)acetonitrile

HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Drug Discovery

2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS 177665-49-5) is a strategic, bifunctional building block for medicinal chemistry, distinguished by its specific meta-hydroxymethyl substitution. This isomer is critical for SPR inhibitor research (relevant to pain therapies), HMG-CoA reductase modulation, and PTP1B inhibition studies for diabetes. Its unique reactivity profile ensures target engagement, unlike its para-isomer. We supply high-purity batches for R&D. Standard international B2B shipping is feasible; inquire for bulk pricing.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 177665-49-5
Cat. No. B065455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Hydroxymethyl)phenyl)acetonitrile
CAS177665-49-5
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CO)CC#N
InChIInChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2
InChIKeyAIIGUBDBBSHGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS 177665-49-5): Procurement-Relevant Identity and Baseline Properties


2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS 177665-49-5) is a substituted phenylacetonitrile derivative with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol [1]. The compound features a phenyl ring bearing a hydroxymethyl group at the meta position and an acetonitrile moiety, giving it the IUPAC name 2-[3-(hydroxymethyl)phenyl]acetonitrile . It is commercially available as a research chemical with typical purities of 95% to 97% . This compound serves primarily as a bifunctional organic intermediate and building block in medicinal chemistry and advanced chemical synthesis .

Why Generic Substitution of 2-(3-(Hydroxymethyl)phenyl)acetonitrile is Inadvisable for Precision Research


While numerous phenylacetonitrile derivatives exist, simple substitution is not possible for 2-(3-(hydroxymethyl)phenyl)acetonitrile (CAS 177665-49-5) due to the specific meta-hydroxymethyl substitution pattern and the presence of a nitrile group that uniquely defines its chemical reactivity and biological interactions . The exact substitution pattern directly influences molecular recognition and target binding, as even positional isomers can exhibit vastly different activity profiles [1]. For instance, the para-hydroxymethyl isomer (4-(hydroxymethyl)phenylacetonitrile) will have different steric and electronic properties, leading to altered binding affinities and synthetic utility . The following quantitative evidence provides a product-specific comparison guide for informed procurement.

Quantitative Differentiation of 2-(3-(Hydroxymethyl)phenyl)acetonitrile: A Procurement-Focused Evidence Guide


Direct Inhibitory Activity of 2-(3-(Hydroxymethyl)phenyl)acetonitrile on HMG-CoA Reductase: EC₅₀ Comparison

2-(3-(Hydroxymethyl)phenyl)acetonitrile has been shown to interact with 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis, with a measured EC₅₀ value of 3.99 × 10³ nM (3.99 µM) for inducing degradation of hamster HMGCR (TM1-8)-GFP in CHO-7 cells [1]. This contrasts with the structurally related HMG-CoA reductase inhibitor compound 25, which exhibits an IC₅₀ of 2.64 × 10⁴ nM (26.4 µM) in a pig liver microsome assay [2], indicating a 6.6-fold difference in potency. This comparison, while cross-study, suggests that the meta-hydroxymethyl substitution pattern confers distinct biological activity.

HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Drug Discovery

PTP1B Inhibition by 2-(3-(Hydroxymethyl)phenyl)acetonitrile: Comparative IC₅₀ Data

The compound demonstrates inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B), a validated target for diabetes and obesity, with a reported IC₅₀ value of 4.11 × 10³ nM (4.11 µM) as determined by a para-nitrophenyl phosphate release assay [1]. While a direct head-to-head comparison with a specific analog is unavailable, this potency can be contextualized against known PTP1B inhibitors. For example, the clinically investigated PTP1B inhibitor ertiprotafib exhibits an IC₅₀ of approximately 300 nM against recombinant human PTP1B [2], highlighting a 13.7-fold difference in potency. This quantitative value provides a baseline for understanding the compound's utility as a starting point for medicinal chemistry optimization rather than as a potent inhibitor in its own right.

PTP1B Inhibition Diabetes Obesity

Cytotoxicity Profile of 2-(3-(Hydroxymethyl)phenyl)acetonitrile in H9 Cells

In a cytotoxicity evaluation against the H9 human T-cell line, 2-(3-(hydroxymethyl)phenyl)acetonitrile was classified as 'Toxic' . This qualitative classification is based on a cell viability assay, though specific IC₅₀ or CC₅₀ values are not provided. This contrasts with its derivative potential, as studies note that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines , but the parent compound's inherent toxicity must be considered in experimental design. The absence of quantitative data limits direct comparison, but this toxicity flag is a crucial selection criterion for procurement, especially when considering alternative phenylacetonitrile derivatives that may have well-defined cytotoxicity profiles.

Cytotoxicity Toxicity Profiling Cell-Based Assays

Sepiapterin Reductase (SPR) Inhibition: Patent-Established Application

A key patent discloses small molecule heterocyclic inhibitors of sepiapterin reductase (SPR) and specifically includes 2-(3-(hydroxymethyl)phenyl)acetonitrile as a synthetic intermediate or component within the claimed structures for the treatment of pain, including inflammatory, nociceptive, functional, and neuropathic pain . While this is a class-level inference based on the patent's claims, the inclusion of this specific compound in an SPR inhibitor patent portfolio strongly suggests that its structural features—specifically the meta-hydroxymethyl phenylacetonitrile core—are advantageous for interacting with the SPR target or for generating active metabolites. This contrasts with alternative phenylacetonitrile isomers that may not be covered by such intellectual property or may lack the specific substitution pattern required for SPR modulation.

Sepiapterin Reductase Pain Management Neuropathic Pain

Optimal Research and Industrial Application Scenarios for 2-(3-(Hydroxymethyl)phenyl)acetonitrile (CAS 177665-49-5)


Medicinal Chemistry: Building Block for Sepiapterin Reductase (SPR) Inhibitors in Pain Research

The compound's inclusion in a patent for small molecule heterocyclic inhibitors of sepiapterin reductase (SPR) for the treatment of pain conditions directly supports its use as a synthetic intermediate or scaffold in medicinal chemistry programs targeting SPR [1]. Researchers developing novel analgesics for inflammatory, nociceptive, or neuropathic pain can utilize this specific meta-hydroxymethyl phenylacetonitrile derivative to explore structure-activity relationships (SAR) around the SPR target.

Biological Assays: HMG-CoA Reductase Modulation Studies

The measured EC₅₀ of 3.99 µM for inducing HMG-CoA reductase degradation in CHO-7 cells provides a quantitative basis for using 2-(3-(hydroxymethyl)phenyl)acetonitrile as a tool compound or starting point for cholesterol biosynthesis and metabolic disease research [1]. Its activity, while modest, allows for benchmarking and optimization studies in cellular models of HMG-CoA reductase regulation.

Chemical Biology: Probing PTP1B Inhibition for Diabetes and Obesity Research

The reported IC₅₀ of 4.11 µM against human PTP1B in a phosphatase activity assay qualifies this compound as a validated chemical probe for studying PTP1B function in cellular signaling pathways relevant to diabetes and obesity [1]. The defined potency enables researchers to design experiments with appropriate concentrations and to use the compound as a reference for evaluating new PTP1B inhibitor series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(Hydroxymethyl)phenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.